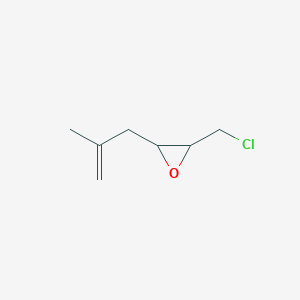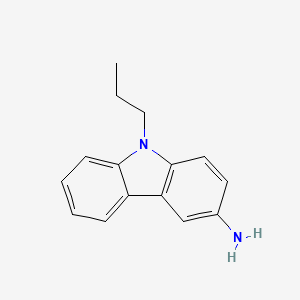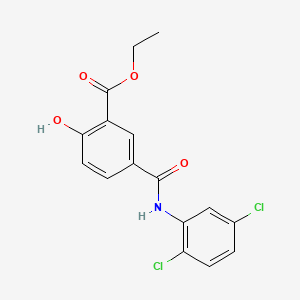![molecular formula C20H15NO B14661070 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile CAS No. 38598-27-5](/img/structure/B14661070.png)
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxyphenyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene, followed by reduction.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated naphthalene derivative.
Addition of the carbonitrile group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene ring is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 4-[2-(4-Hydroxyphenyl)ethenyl]naphthalene-1-carbonitrile.
Reduction: 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-amine.
Substitution: 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-nitro or 4-[2-(4-Methoxyphenyl)ethenyl]-naphthalene-1-halide.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and naphthalene moieties can engage in π-π stacking interactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(4-Methoxyphenyl)ethenyl]phenol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
4-[2-(4-Methoxyphenyl)ethenyl]aniline: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile is unique due to the presence of both a naphthalene ring and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
38598-27-5 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
4-[2-(4-methoxyphenyl)ethenyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C20H15NO/c1-22-18-12-7-15(8-13-18)6-9-16-10-11-17(14-21)20-5-3-2-4-19(16)20/h2-13H,1H3 |
InChI-Schlüssel |
HHJVCUBBPOYOBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C3=CC=CC=C23)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


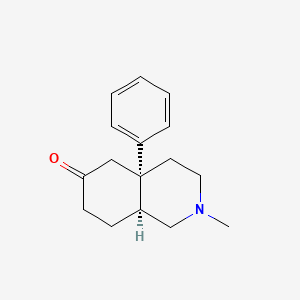
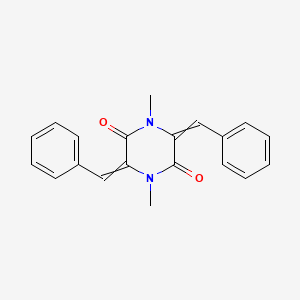


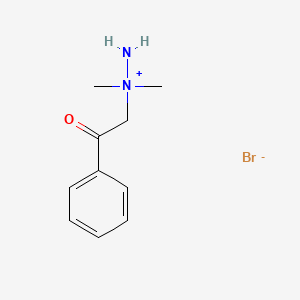
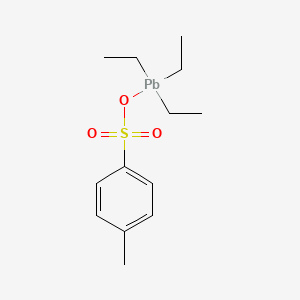


![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
